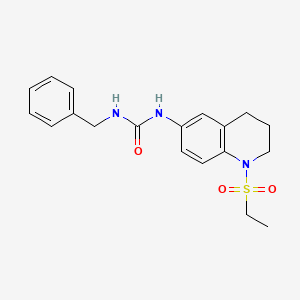
1-Benzyl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound with significant biological activity, particularly in the context of pharmacological applications. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S2 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 946250-33-5 |
This compound exhibits various biological activities through multiple mechanisms. It has been studied for its potential as an anticancer agent , particularly against various cancer cell lines. The compound's structure suggests it may interact with specific cellular pathways involved in tumor progression and apoptosis.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of several cancer cell lines, including hepatocellular carcinoma (Hep3B) and lung carcinoma (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Animal Models : In vivo studies using mouse xenograft models have demonstrated significant tumor growth inhibition when treated with this compound compared to control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the tetrahydroquinoline core significantly affect the biological activity of the compound. The presence of the ethylsulfonyl group enhances solubility and bioavailability, contributing to its efficacy .
Study 1: Antitumor Efficacy
A study conducted by researchers at a leading cancer research institute evaluated the antitumor efficacy of this compound in a mouse model of lung cancer. The results showed:
- Tumor Volume Reduction : A reduction in tumor volume by approximately 60% after four weeks of treatment.
- Survival Rate : Increased survival rates were observed in treated mice compared to controls.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanistic pathways involved in the anticancer effects of this compound. Key findings included:
- Apoptotic Pathways : The compound was found to activate caspase pathways leading to apoptosis.
- Cell Cycle Arrest : Significant cell cycle arrest was noted at the G2/M phase, indicating a disruption in normal cellular proliferation processes.
Propiedades
IUPAC Name |
1-benzyl-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-26(24,25)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)20-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJRSSPGDBHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














